Cas no 2248284-83-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate is a specialized chemical compound featuring a phthalimide moiety linked to a sulfamoylheptanoate ester. This structure confers unique reactivity, making it valuable in organic synthesis and pharmaceutical applications. The sulfamoyl group enhances solubility and potential biological activity, while the phthalimide component contributes to stability and versatility in derivatization. Its balanced lipophilicity and functional group compatibility make it suitable for intermediate use in drug development, particularly in prodrug design or enzyme inhibition studies. The compound’s well-defined reactivity profile allows for precise modifications, supporting research in targeted therapeutic agents. Proper handling under controlled conditions is recommended due to its reactive nature.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate structure
2248284-83-3 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate
CAS No:2248284-83-3
MF:C15H18N2O6S
Molecular Weight:354.378222942352
CID:5810967
PubChem ID:165720202

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate
    • EN300-6517287
    • 2248284-83-3
    • インチ: 1S/C15H18N2O6S/c16-24(21,22)10-6-2-1-3-9-13(18)23-17-14(19)11-7-4-5-8-12(11)15(17)20/h4-5,7-8H,1-3,6,9-10H2,(H2,16,21,22)
    • InChIKey: LWLWTCKDGLNPDP-UHFFFAOYSA-N
    • SMILES: S(CCCCCCC(=O)ON1C(C2C=CC=CC=2C1=O)=O)(N)(=O)=O

計算された属性

  • 精确分子量: 354.08855747g/mol
  • 同位素质量: 354.08855747g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 24
  • 回転可能化学結合数: 9
  • 複雑さ: 574
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 132Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6517287-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate
2248284-83-3
0.25g
$1948.0 2023-05-31
Enamine
EN300-6517287-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate
2248284-83-3
2.5g
$4150.0 2023-05-31
Enamine
EN300-6517287-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate
2248284-83-3
0.1g
$1863.0 2023-05-31
Enamine
EN300-6517287-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate
2248284-83-3
0.5g
$2033.0 2023-05-31
Enamine
EN300-6517287-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate
2248284-83-3
1g
$2118.0 2023-05-31
Enamine
EN300-6517287-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate
2248284-83-3
0.05g
$1779.0 2023-05-31
Enamine
EN300-6517287-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate
2248284-83-3
5g
$6140.0 2023-05-31
Enamine
EN300-6517287-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate
2248284-83-3
10g
$9105.0 2023-05-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoateに関する追加情報

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate (CAS No. 2248284-83-3): A Comprehensive Overview

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate (CAS No. 2248284-83-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoindoline derivatives and is characterized by its unique structural features, including a 1,3-dioxo group and a 7-sulfamoylheptanoate moiety. These structural elements contribute to its potential biological activities and therapeutic applications.

The isoindoline core of this compound is a well-known scaffold in medicinal chemistry, often utilized for its ability to modulate various biological targets. The presence of the 1,3-dioxo group enhances the compound's stability and reactivity, making it an attractive candidate for drug development. Additionally, the 7-sulfamoylheptanoate moiety introduces a polar functional group that can influence the compound's solubility and binding affinity to specific receptors.

Recent studies have explored the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In vitro and in vivo experiments have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Another promising application of this compound is in the field of cancer research. Studies have shown that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate exhibits selective cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. This selective cytotoxicity makes it a potential candidate for further development as an anticancer agent.

In addition to its anti-inflammatory and anticancer properties, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate has also been investigated for its neuroprotective effects. Preclinical studies have demonstrated that this compound can reduce oxidative stress and protect neurons from damage induced by neurotoxic agents such as amyloid-beta peptides. These findings suggest that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

The pharmacokinetic properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate have also been studied extensively. Research has shown that this compound exhibits favorable oral bioavailability and a reasonable half-life in vivo. These properties are crucial for its potential use as an orally administered therapeutic agent. However, further optimization may be necessary to improve its pharmacokinetic profile and enhance its therapeutic efficacy.

Despite its promising biological activities, the development of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate as a therapeutic agent faces several challenges. One major challenge is the optimization of its chemical structure to improve its potency and selectivity while minimizing potential side effects. Additionally, extensive preclinical and clinical studies are required to fully evaluate its safety and efficacy in humans.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-sulfamoylheptanoate (CAS No. 2248284-83-3) is a multifaceted compound with significant potential in various therapeutic areas. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to unravel its mechanisms of action and optimize its properties, this compound holds promise for addressing unmet medical needs in inflammation, cancer, and neurodegenerative diseases.

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